molecular formula C19H19N3O4 B14961789 N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B14961789
M. Wt: 353.4 g/mol
InChI Key: FFGHFJANPBPAMK-UHFFFAOYSA-N
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Description

N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications distinguish it from other similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C19H19N3O4/c1-12-7-9-13(10-8-12)18(24)21-20-14-11-17(23)22(19(14)25)15-5-3-4-6-16(15)26-2/h3-10,14,20H,11H2,1-2H3,(H,21,24)

InChI Key

FFGHFJANPBPAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3OC

Origin of Product

United States

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